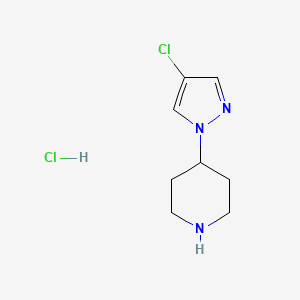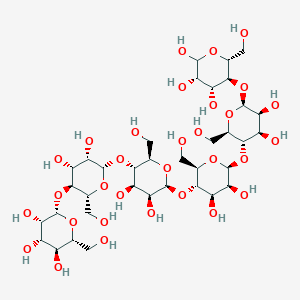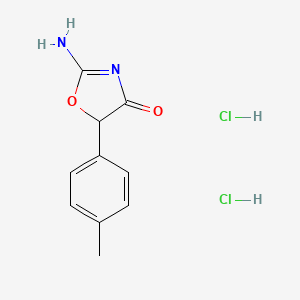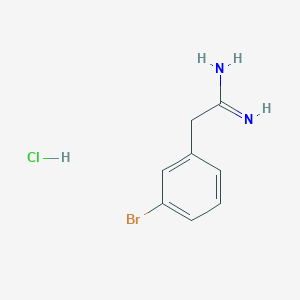![molecular formula C8H8Br2N2 B1377558 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide CAS No. 74420-43-2](/img/structure/B1377558.png)
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
Overview
Description
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (5-BMI-HBr) is an important intermediate in the synthesis of a variety of heterocyclic compounds and is used in a variety of scientific research applications. 5-BMI-HBr is a brominated heterocyclic compound that has been used in a variety of research applications and is of particular interest due to its ability to interact with DNA in a specific manner.
Scientific Research Applications
Synthesis and Catalysis
Research has demonstrated the utility of imidazo[1,2-a]pyridine derivatives in synthesis and catalysis. For instance, 3-Aminoimidazo[1,2-a]pyridines were synthesized using ionic liquids, highlighting a method that simplifies reaction workup and allows for the reuse of the ionic liquid, indicating an environmentally friendly and efficient approach to synthesizing these compounds (Shaabani, Soleimani, & Maleki, 2006). Another study focused on the efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, used as a key intermediate in the synthesis of certain compounds, employing a simple, efficient, and environmentally friendly method (Guo, Lu, & Wang, 2015).
Material Science and Polyelectrolytes
In material science, derivatives of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide have been used to synthesize new hyperbranched polyelectrolytes. For example, 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, synthesized from commercially available 3,5-lutidine, were poly(N-alkylated) to yield hyperbranched polyelectrolytes. This research demonstrates the compounds' potential applications in developing new materials with specific properties, such as conducting polymers or ion exchange materials (Monmoton, Lefebvre, & Fradet, 2008).
properties
IUPAC Name |
5-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNQHZVIJNUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)


![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)





![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)